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CAS No.: 109-39-7

Cat. No.: S1511955

Introduction to Novozym 435 and Its Applications

Novozym 435 is a commercially available immobilized lipase produced by Novozymes that has become one
of the most widely used commercial biocatalysts in both academic and industrial settings. This robust
enzyme formulation is based on lipase B from Candida antarctica (CALB) immobilized via interfacial
activation on a macroporous support resin known as Lewatit VP OC 1600, which consists of poly(methyl
methacrylate) crosslinked with divinylbenzene [1]. The exceptional versatility of Novozym 435 stems from
the unique properties of CALB, which features a Ser-His-Asp catalytic triad in its active site and a very
small lid that is unable to fully seclude the active center, making it an interfacial enzyme that retains its
capacity to be adsorbed on hydrophobic surfaces while being easier to handle than other lipases with stronger

tendencies to form dimeric aggregates [1].

The application of Novozym 435 in synthesizing oleate esters represents a significant advancement in green
chemistry approaches for producing valuable esters used in pharmaceuticals, cosmetics, flavorings, and
fragrance industries. Unlike conventional chemical synthesis that often requires high temperatures, harsh
conditions, and generates unwanted byproducts, Novozym 435 catalyzes esterification and transesterification
reactions under mild conditions with exceptional regioselectivity and minimal side reactions [2] [3]. This

enzymatic approach aligns with the growing demand for sustainable and environmentally friendly
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manufacturing processes in the pharmaceutical and cosmetic industries, where product purity and

biocompatibility are paramount concerns.

Novozym 435 Composition and Mechanism

Biochemical Characteristics

Table 1: Novozym 435 Composition and Properties

Component Specification Functional Significance

Enzyme Lipase B from Candida 33 kDa molecular weight, pl 6.0, Ser-His-Asp
antarctica (CALB) catalytic triad

Support Material Lewatit VP OC 1600 Macroporous poly(methyl methacrylate)

crosslinked with divinylbenzene

Immobilization Interfacial activation Orientation of active site toward solution while

Method anchored to support

Active Form Open conformation with Maintains catalytic activity in non-aqueous
exposed active site environments

The catalytic mechanism of Novozym 435 involves the characteristic interfacial activation of lipases, where
the enzyme's active site becomes exposed and activated at the interface between hydrophobic and
hydrophilic phases. CALB possesses a minimal lid structure that differentiates it from other lipases; while
it retains the capacity for interfacial activation, its small lid cannot fully enclose the active center, making it
more readily accessible to substrates without requiring extensive conformational changes [1]. This structural
feature contributes to the enzyme's exceptional stability and broad substrate specificity, enabling it to
catalyze various reactions including esterification, transesterification, acidolysis, and aminolysis with

high efficiency.

Materials and Equipment
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Chemical Reagents

e Substrates: Oleic acid (=99% purity), various alcohols (oleyl alcohol, benzyl alcohol, quercetin, etc.),
methyl oleate for transesterification reactions

¢ Solvents: n-Hexane (anhydrous, 299%), toluene, isooctane, acetonitrile (HPLC grade for analysis)

e Catalyst: Novozym 435 (Novozymes, stored dry at 4°C)

» Drying Agent: Molecular sieves (3A or 4A, activated at 300°C for 3 hours)

¢ Analysis Standards: Authentic samples of target esters for calibration curves

Equipment and Instruments
¢ Reaction System: Thermostatted shaking incubator or magnetic stirrer with temperature control
e Water Removal: Reflux condenser with molecular sieve trap or vacuum evaporation system
¢ Analytical Instruments: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance

Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance
(NMR) spectrometer, Fourier-Transform Infrared Spectroscopy (FTIR)

Experimental Designh and Setup

General Reaction Setup

Table 2: Standard Reaction Setup for Oleate Ester Synthesis

Component Specification Notes

Reaction Vessel 25-50 mL sealed glass reactor With sampling ports and condenser

Temperature 40-90°C Optimized for specific substrate

Control combination

Agitation 150-200 rpm Sufficient to maintain catalyst suspension

Atmosphere Inert nitrogen or argon Prevents oxidation of unsaturated fatty
acids
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Component Specification Notes
Water Control Molecular sieves (1.0 g/10 mL Critical for equilibrium shift toward ester
solvent) formation

The experimental workflow for Novozym 435-catalyzed synthesis of oleate esters follows a systematic
approach to ensure reproducibility and optimal yields. Proper substrate preparation is essential,
particularly for alcohols and acids with limited solubility in nonpolar solvents. For solid substrates like
quercetin, preliminary dissolution in co-solvents may be required [3]. The sequential addition of
components typically begins with the solvent, followed by substrates, and finally the enzyme catalyst to
initiate the reaction. Sampling intervals should be established at predetermined time points (e.g., 0, 2, 4, 8,

12, 24 hours) to monitor reaction progress and determine kinetics.
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Substrate Preparation

Reactor Assembly

Add Components:
- Solvent
- Substrates
- Catalyst

Set Reaction Conditions:
- Temperature
- Agitation
- Atmosphere

<Repeat until

Monitor Reaction Progress -~ completion

Sample Analysis

Terminate Reaction
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Product Purification

Product Characterization

End Protocol

Click to download full resolution via product page

Figure 1: Experimental Workflow for Novozym 435-Catalyzed Ester Synthesis

Optimization Parameters and Conditions

Critical Reaction Parameters

Table 3: Optimization Parameters for Oleate Ester Synthesis

Experimental

Parameter Optimal Range Effect on Yield .
Evidence
Enzyme 6-10 mg/mL Increase from 31% to 61% yield (2to  [2]
Loading 6 mg/mL)
Temperature 40-90°C Higher temperatures increase rate [4] 2]
but risk enzyme denaturation
Substrate Molar  1:1to 5:1 5:1 ratio optimal for [2]
Ratio (acid:alcohol) transesterification (61% yield)
Reaction Time 8-24 hours Time-dependent increase to plateau [2]

(92% maximum yield)
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Experimental

Parameter Optimal Range Effect on Yield .
Evidence
Molecular 1.0 g/10 mL solvent Increase yield from 22% to 61% [2]
Sieves
Solvent n-Hexane > n-Hexane yielded 61% compared to [2]
isooctane > toluene 449% for isooctane
Agitation Speed  150-200 rpm Maintains suspension without [2]

damaging catalyst

Systematic optimization of reaction parameters is essential for achieving high yields in Novozym 435-
catalyzed synthesis of oleate esters. The solvent system profoundly influences enzyme activity and stability,
with nonpolar solvents like n-hexane typically yielding the best results due to their ability to maintain
essential water layers around the enzyme while facilitating substrate diffusion [2]. The meolar ratio of
substrates significantly affects reaction equilibrium, with excess acyl donor (5:1 ratio) driving
transesterification toward completion by shifting reaction equilibrium according to Le Chatelier's principle
[2]. Water activity controlled by molecular sieves is particularly critical for esterification reactions, where

removal of water byproduct enhances conversion rates.

Detailed Experimental Protocols

Protocol 1: Esterification of Oleic Acid with Oleyl Alcohol

Objective: Synthesis of oleyl oleate wax ester via direct esterification catalyzed by Novozym 435 [4].

Reagents:

e Oleic acid (1.0 mmol)

¢ Oleyl alcohol (1.0 mmol)

e Novozym 435 (9.9 wt.% relative to total substrates)
¢ n-Hexane (anhydrous, 10 mL)

e Molecular sieves (3A, 1.0 g)
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Procedure:

e Activate molecular sieves by heating at 300°C for 3 hours and cool in a desiccator.

e Charge the reaction vessel with oleic acid and oleyl alcohol in stoichiometric 1:1 molar ratio.
¢ Add anhydrous n-hexane as reaction medium to dissolve substrates.

¢ Introduce activated molecular sieves (1.0 g per 10 mL solvent) to control water content.

e Add Novozym 435 (9.9 wt.% of total substrates) to initiate the reaction.

¢ Set temperature to 90°C and agitation speed to 150-200 rpm for 8 hours.

¢ Monitor reaction progress by TLC (hexane:ethyl acetate, 9:1) or GC analysis.

e Terminate reaction by filtering off enzyme and molecular sieves.

e Concentrate under vacuum and purify product by silica gel chromatography.

e Characterize product by FTIR, NMR, and ESI-MS [4].

Expected Outcome: This protocol typically yields 86% oleyl oleate with characteristic FTIR peaks at 1740
cm~! (ester C=0 stretch), 1170 cm~! (C-O stretch), and NMR signals at 6 4.05 (t, -COO-CHz2-), 2.30 (t, -
CH2-COO-), 1.25-1.60 (m, aliphatic chains), 0.88 (t, terminal CH3) [4].

Protocol 2: Transesterification of Methyl Oleate with Benzyl
Alcohol

Objective: Synthesis of benzyl oleate via transesterification using Novozym 435 [2] [5].

Reagents:

e Methyl oleate (5.0 mmol)

¢ Benzyl alcohol (1.0 mmol)

e Novozym 435 (6 mg/mL reaction volume)
e n-Hexane (anhydrous, 10 mL)

e Molecular sieves (3A, 1.0 g)

Procedure:

e Prepare reaction mixture by dissolving methyl oleate and benzyl alcohol in 5:1 molar ratio in n-
hexane.

¢ Add activated molecular sieves (1.0 g per 10 mL solvent) to the reaction vessel.

¢ Introduce Novozym 435 at loading of 6 mg/mL reaction volume.

¢ Maintain temperature at 40°C with agitation at 150 rpm for 24 hours.

e Withdraw aliquots at regular intervals for GC-MS analysis.

¢ Filter the reaction mixture to recover enzyme for reuse.
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Wash catalyst with n-hexane for subsequent reuse cycles.

Concentrate filtrate under reduced pressure.
Purify product by flash chromatography using hexane:ethyl acetate gradient.
Analyze product by GC-MS, NMR, and FTIR spectroscopy.

Expected Outcome: This transesterification protocol typically achieves 61% yield of benzyl oleate under
optimized conditions. The product shows characteristic MS molecular ion peak at m/z 316 [M]* and NMR
signals at 6 7.35 (m, aromatic H), 5.15 (s, -O-CH2-Ph), 5.35 (m, -CH=CH-), 2.30 (t, -CH2-COO-), 1.25-1.60
(m, aliphatic chains), 0.88 (t, terminal CH3s) [2].

Protocol 3: Enzymatic Acylation of Quercetin with Oleic Acid

Objective: Synthesis of quercetin oleate esters using Novozym 435 for enhanced lipophilicity [3].

Reagents:

e Quercetin (1.0 mmol)

Oleic acid (variable molar ratios 1:1 to 1:3)
Novozym 435 (10 wt.% relative to quercetin)
Tert-butanol (10 mL)

Molecular sieves (3A, 1.0 g)

Procedure:

¢ Dissolve quercetin in tert-butanol with gentle heating if necessary.

e Add oleic acid at predetermined molar ratio (1:1 to 1:3 quercetin:oleic acid).

¢ Introduce molecular sieves (1.0 g per 10 mL solvent) to control water activity.
¢ Add Novozym 435 (10 wt.% relative to quercetin) to initiate reaction.

¢ Maintain temperature at 60°C with agitation at 180 rpm for 48-72 hours.

¢ Monitor reaction by TLC (chloroform:methanol, 9:1) and HPLC.

¢ Filter to recover enzyme and concentrate under reduced pressure.

e Purify products by preparative HPLC or silica gel chromatography.

¢ Characterize acylated derivatives by UPLC-ESI-MS and *H NMR.

¢ Determine partition coefficients (log P) to confirm enhanced lipophilicity.

Expected Outcome: This protocol produces quercetin 4'-oleate, quercetin 3',4'-dioleate, and quercetin

7,3',4'-trioleate with significantly increased lipophilicity (152% increase) compared to native quercetin,
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confirmed by TLC mobility and calculated partition coefficients. The regioselectivity depends on substrate

molar ratio, with higher oleic acid proportions favoring multi-acylated products [3].

Analytical Methods and Characterization

Product Identification and Quantification

e Thin-Layer Chromatography (TLC): Use silica gel plates with hexane:ethyl acetate (9:1 to 4:1)
mobile phase. Visualize with vanillin-sulfuric acid reagent (pink to purple spots for esters).

e Gas Chromatography (GC): Employ DB-5 capillary column (30 m x 0.25 mm x 0.25 ym), FID
detector, temperature program 150°C to 300°C at 10°C/min. Use methyl heptadecanoate as internal
standard.

e GC-Mass Spectrometry: Similar column as GC, electron ionization at 70 eV, scan range m/z 50-600.

¢ FTIR Spectroscopy: Analyze functional groups with characteristic ester peaks at 1740-1730 cm~1
(C=0 stretch), 1250-1150 cm~1 (C-O stretch), and absence of broad O-H stretch at 3300-2500 cm™1,

e NMR Spectroscopy: *H NMR (400 MHz, CDCIs) shows characteristic signals for oleate esters at o
0.88 (t, terminal CH3), 1.25-1.30 (m, aliphatic chain), 2.00 (m, -CH2-CH=CH-), 2.30 (t, -CH2-COO0-),
4.05 (t, -O-CH:- for oleyl oleate), 5.15 (s, -O-CH2-Ph for benzyl oleate), 5.35 (m, -CH=CH-).

e UPLC-ESI-MS: For polar esters like quercetin oleates, use C18 column (100 x 2.1 mm, 1.7 pm) with
water-acetonitrile gradient + 0.1% formic acid, negative ion mode for [M-H]~ detection.

Reaction Mechanism and Enzyme Kinetics

The catalytic mechanism of Novozym 435 follows the classic ping-pong bi-bi mechanism characteristic of
lipases, with the formation of an acyl-enzyme intermediate. The process begins with the nucleophilic attack
by the serine residue in the active site on the carbonyl carbon of the acid or ester substrate, leading to the
formation of a tetrahedral intermediate stabilized by the oxyanion hole. This collapses to form the acyl-
enzyme complex with release of alcohol or water. The nucleophilic alcohol then attacks the acyl-enzyme
complex, forming another tetrahedral intermediate that collapses to release the ester product and regenerate

the free enzyme [2].
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Figure 2: Catalytic Mechanism of Novozym 435 in Ester Synthesis

The kinetic parameters of Novozym 435-catalyzed reactions are influenced by multiple factors including
substrate specificity, solvent system, temperature, and water activity. The enzyme exhibits Michaelis-
Menten kinetics with apparent Km values typically in the millimolar range for most fatty acid and alcohol
substrates. The temperature optimum for CALB in Novozym 435 is typically between 60-90°C, with
excellent thermal stability maintained up to 90°C for several hours [4] [2]. The regioselectivity of the
enzyme is particularly valuable in synthetic applications, as demonstrated in the acylation of quercetin where

specific hydroxyl groups are modified while others remain unaffected [3].
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Troubleshooting and Common Issues

e Low Conversion Yields: Ensure proper dehydration of reaction system with freshly activated
molecular sieves. Verify enzyme activity with standard reaction. Check substrate purity and consider
increasing enzyme loading to 8-10 mg/mL.

¢ Enzyme Deactivation: Avoid temperatures above 90°C for extended periods. Prevent exposure to
polar solvents like DMSO, DMF, ethanol which can strip essential water from enzyme. Implement
gradual heating rather than direct exposure to high temperatures.

¢ Product Inhibition: For reactions showing initial rapid conversion followed by plateau, consider fed-
batch addition of substrates or in-situ product removal techniques.

e Catalyst Reuse: Filter enzyme carefully after each run, wash with anhydrous n-hexane, and store dry
at 4°C. Monitor activity decline over multiple cycles (typically 5-10 cycles possible with 10-20%
activity loss per cycle).

e Emulsion Formation: During workup, if emulsions form between organic and aqueous phases, add
saturated NaCl solution or centrifuge to break emulsion.

Applications in Pharmaceutical and Cosmetic
Industries

The synthesis of oleate esters using Novozym 435 has significant applications in pharmaceutical and
cosmetic formulations. Quercetin oleate esters demonstrate enhanced lipophilicity and stability, making
them suitable for topical applications where increased skin permeability is desired [3]. Oleyl oleate serves as
an excellent emollient and skin-conditioning agent in cosmetic products, providing smooth texture without
greasiness. Benzyl oleate finds application as a fixative in fragrance formulations, extending the longevity
of scent profiles. The regioselective acylation capability of Novozym 435 enables modification of
polyfunctional compounds like flavonoids while preserving their bioactive cores, facilitating the

development of prodrugs with improved pharmacokinetic properties.

The thermal stability of enzymatically synthesized pyrrole esters has been confirmed through
thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), showing decomposition
temperatures above 200°C for most oleate esters [2] [5]. This thermal robustness expands their application
potential to processes requiring elevated temperatures, such as hot-melt extrusion in pharmaceutical

formulation or high-temperature processing in cosmetic manufacturing.
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Conclusion

Novozym 435-catalyzed synthesis of oleate esters represents a sustainable and efficient approach for
producing valuable esters with applications across pharmaceutical, cosmetic, and fragrance industries. The
protocols outlined in this document provide researchers with detailed methodologies for implementing these
enzymatic transformations with predictable outcomes. The optimization parameters and troubleshooting
guidelines address common challenges encountered during process development. As green chemistry
continues to gain importance in industrial processes, Novozym 435 stands as a robust and versatile
biocatalyst that combines the specificity of enzymatic catalysis with the practical advantages of
heterogeneous catalyst systems, enabling precise synthesis of oleate esters under mild conditions with

minimal environmental impact.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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